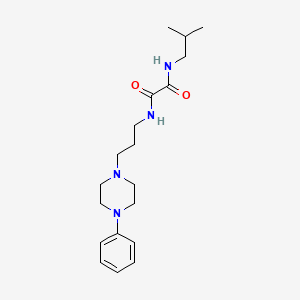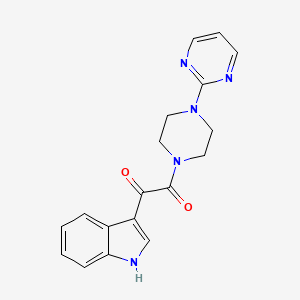
N-(2-methoxyethyl)-1-propylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-propylpiperidin-4-amine, also known as MPPE, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its interesting pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine is not fully understood. However, it is believed that the compound acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also acts as an antagonist at the α2-adrenergic receptor. These actions result in the modulation of neurotransmitter release, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive function and decision-making. It has also been shown to increase serotonin release in the hippocampus, which is involved in learning and memory. Additionally, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been shown to increase norepinephrine release in the hypothalamus, which is involved in the regulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine is its potential for off-target effects. Due to its ability to modulate multiple receptors, it can be difficult to attribute specific effects to a particular receptor.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-1-propylpiperidin-4-amine. One potential direction is the investigation of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine and its effects on neurotransmitter release. Finally, the development of more selective compounds that target specific receptors could help to overcome some of the limitations of using N-(2-methoxyethyl)-1-propylpiperidin-4-amine in lab experiments.
In conclusion, N-(2-methoxyethyl)-1-propylpiperidin-4-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, further research is needed to fully understand its mechanism of action and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-1-propylpiperidin-4-amine involves the reaction of propylpiperidine with 2-methoxyethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. Due to its ability to modulate these receptors, N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been investigated for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-7-13-8-4-11(5-9-13)12-6-10-14-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSUSFBVSQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-propylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)


![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)
![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)
![Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2997450.png)